molecular formula C8H17O5P B1626190 Triethyl phosphonoacetate-1-13C CAS No. 61203-67-6

Triethyl phosphonoacetate-1-13C

Cat. No.: B1626190
CAS No.: 61203-67-6
M. Wt: 225.18 g/mol
InChI Key: GGUBFICZYGKNTD-VJJZLTLGSA-N
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Description

Triethyl phosphonoacetate-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the carbonyl carbon position. This compound is a derivative of triethyl phosphonoacetate, which is widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. The incorporation of the carbon-13 isotope makes it valuable for various research applications, including nuclear magnetic resonance (NMR) studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl phosphonoacetate-1-13C can be synthesized by reacting ethyl bromoacetate-1-13C with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of isotopically labeled starting materials is crucial for maintaining the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl phosphonoacetate-1-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of triethyl phosphonoacetate-1-13C primarily involves its role as a reagent in the Horner-Wadsworth-Emmons reaction. The compound forms a phosphonate anion upon deprotonation by a base. This anion then reacts with carbonyl compounds to form alkenes. The reaction proceeds through a four-membered cyclic transition state, leading to the formation of the E-alkene as the major product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl phosphonoacetate-1-13C is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for NMR studies and tracer experiments. This isotopic labeling allows for detailed analysis of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBFICZYGKNTD-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459099
Record name Triethyl phosphonoacetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-67-6
Record name Triethyl phosphonoacetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61203-67-6
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Synthesis routes and methods

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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